molecular formula C20H17F2N3OS B11248200 2,6-difluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

2,6-difluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

Cat. No.: B11248200
M. Wt: 385.4 g/mol
InChI Key: DEBXNVASMUUHQR-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorobenzamide moiety linked to an imidazo[2,1-b][1,3]thiazole ring system

Properties

Molecular Formula

C20H17F2N3OS

Molecular Weight

385.4 g/mol

IUPAC Name

2,6-difluoro-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C20H17F2N3OS/c1-12-5-7-13(8-6-12)18-16(25-9-10-27-20(25)24-18)11-23-19(26)17-14(21)3-2-4-15(17)22/h2-8H,9-11H2,1H3,(H,23,26)

InChI Key

DEBXNVASMUUHQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,6-difluorobenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with an amine derivative of the imidazo[2,1-b][1,3]thiazole ring system under basic conditions to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluorine atoms in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of fluorine atoms with the nucleophile used.

Scientific Research Applications

2,6-Difluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazo[2,1-b][1,3]thiazole core is known to interact with protein kinases, which play a crucial role in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: A precursor in the synthesis of the target compound.

    Imidazo[2,1-b][1,3]thiazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 2,6-difluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide lies in its specific combination of functional groups and the presence of fluorine atoms. This combination imparts unique chemical properties, such as increased stability and specific biological activity, making it a valuable compound for research and development.

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